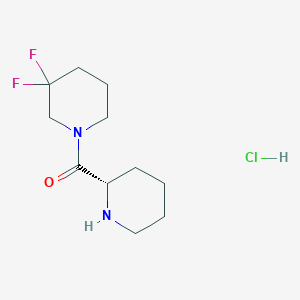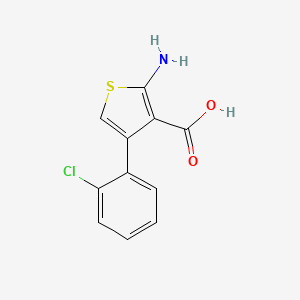
3-(3-Bromo-2-methylphenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their strained ring structure, making them highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylphenoxy)azetidine typically involves the reaction of 3-bromo-2-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-methylphenoxy)azetidine has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Uniqueness
3-(3-Bromo-2-methylphenoxy)azetidine is unique due to the presence of both a bromo and a methyl group on the phenoxy ring, which imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it suitable for specific synthetic and research applications that other similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
3-(3-bromo-2-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI-Schlüssel |
AFINGVHMYLRNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)





![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)


![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
